molecular formula C8H18N2O B1614751 2-(4-Methyl-1,4-diazepan-1-yl)ethanol CAS No. 59039-64-4

2-(4-Methyl-1,4-diazepan-1-yl)ethanol

Cat. No. B1614751
CAS RN: 59039-64-4
M. Wt: 158.24 g/mol
InChI Key: AJZYETCLSRTJOY-UHFFFAOYSA-N
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Description

“2-(4-Methyl-1,4-diazepan-1-yl)ethanol” is a chemical compound with the empirical formula C8H19N3 . Its molecular weight is 157.26 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a seven-membered diazepane ring with a methyl group attached to one of the nitrogen atoms. An ethanamine group is attached to the diazepane ring .


Physical And Chemical Properties Analysis

The density of “this compound” is 0.98g/cm3 . It has a boiling point of 249.6ºC at 760 mmHg . The flash point is 108.6ºC .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Transformations : Research has demonstrated the synthesis and transformation of related diazepane derivatives, highlighting the chemical versatility and potential application of these compounds in creating pharmacologically active molecules. For instance, the synthesis of 1-Phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)ethanone showcases the chemical transformations achievable with diazepane derivatives and their potential in drug development (H. Liszkiewicz, 2002).

Potential Therapeutic Applications

  • Antiproliferative Activity : Studies on compounds structurally related to "2-(4-Methyl-1,4-diazepan-1-yl)ethanol" have explored their antiproliferative activity against various cancer cell lines, suggesting the potential of diazepane derivatives in cancer therapy. For example, certain compounds have been examined for their efficacy in vitro against human cancer cell lines, indicating the potential therapeutic applications of these molecules (H. Liszkiewicz, 2002).

Pharmacological Interactions

  • Interactions with Ethanol : The pharmacological interaction between diazepam (a related benzodiazepine) and ethanol has been studied, offering insights into how similar compounds might interact with alcohol. This research is relevant for understanding the safety profile and therapeutic window of compounds like "this compound" when considering their potential use in medical contexts (Sabine Klein et al., 2014).

Stability and Analytical Aspects

  • Stability Studies : The stability of diazepam in various storage conditions has been examined, which is pertinent for understanding how related compounds might be affected by factors like temperature and the presence of ethanol. Such studies are crucial for ensuring the integrity and efficacy of pharmaceutical compounds during storage and administration (V. Atanasov et al., 2012).

Safety and Hazards

The safety and hazards of “2-(4-Methyl-1,4-diazepan-1-yl)ethanol” are not specified in the available resources .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 2-(4-Methyl-1,4-diazepan-1-yl)ethanol are currently unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . As research progresses, we will gain a better understanding of how this compound affects cells at the molecular level.

properties

IUPAC Name

2-(4-methyl-1,4-diazepan-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-9-3-2-4-10(6-5-9)7-8-11/h11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZYETCLSRTJOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30286375
Record name 2-(4-methyl-1,4-diazepan-1-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59039-64-4
Record name 2-(4-methyl-1,4-diazepan-1-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Methylhomopiperazine (2.00 g, 17.5 mmol) and DIPEA (3.0 mL, 18.4 mmol) were dissolved in DMF (25 mL). 2-bromethanol (1.3 mL, 18.4 mmol) was added slowly over 5 minutes. The reaction mixture was stirred at 100° C. for 2 hours and then at room temperature for 48 hours and then concentrated in vacuo. The residue was dissolved in EtOAc (−300 mL) and then washed sequentially with 1M aq Na2CO3 solution (5×200 mL), dried (MgSO4) and concentrated in vacuo to give 2-(4-methylhomopiperazin-1-yl)ethanol (2.77 g, 100%) as a brown oil which was used without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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